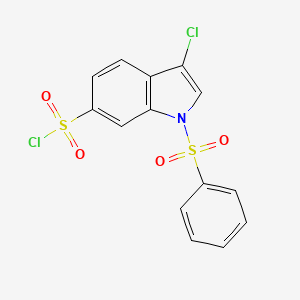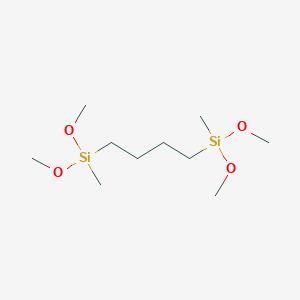![molecular formula C20H31O5P B12613429 {11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid CAS No. 915376-52-2](/img/structure/B12613429.png)
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid is a complex organic compound characterized by its unique structure, which includes a phosphonic acid group and a phenylacryloyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid typically involves a multi-step process. One common method includes the esterification of undecylphosphonic acid with 3-phenylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form saturated derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of {11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the phenylacryloyl group can interact with biological membranes, potentially altering their properties and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {11-[(3-Phenylacryloyl)oxy]decyl}phosphonic acid
- {11-[(3-Phenylacryloyl)oxy]dodecyl}phosphonic acid
Uniqueness
{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid is unique due to its specific chain length and the presence of both a phosphonic acid group and a phenylacryloyl moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
915376-52-2 |
|---|---|
Molekularformel |
C20H31O5P |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
11-(3-phenylprop-2-enoyloxy)undecylphosphonic acid |
InChI |
InChI=1S/C20H31O5P/c21-20(16-15-19-13-9-8-10-14-19)25-17-11-6-4-2-1-3-5-7-12-18-26(22,23)24/h8-10,13-16H,1-7,11-12,17-18H2,(H2,22,23,24) |
InChI-Schlüssel |
XOTOJYWCYUWMDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OCCCCCCCCCCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


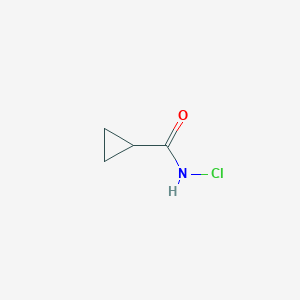
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)

![(2R,3S,4S)-N-Methoxy-N,2,4-trimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienamide](/img/structure/B12613382.png)
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)


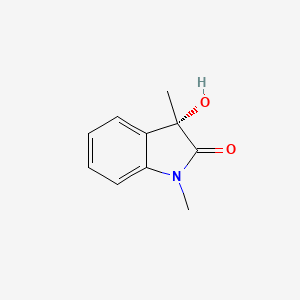
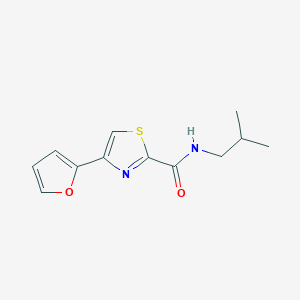
![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
